5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C12H16ClNO3 and its molecular weight is 257.71 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyrrolidine derivatives have been known to interact with a variety of biological targets, including enzymes like carbonic anhydrases .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in the target’s function .
Biochemical Pathways
Pyrrolidine derivatives have been shown to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The physicochemical parameters of pyrrolidine derivatives can be modified to obtain the best ADME/Tox results for drug candidates .
Result of Action
The effects would likely depend on the specific targets and pathways influenced by the compound .
Action Environment
Environmental factors can often impact the effectiveness of many compounds .
Biochemical Analysis
Biochemical Properties
5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with carbonic anhydrase isoenzymes, particularly human carbonic anhydrase I and II. These enzymes are involved in the reversible hydration of carbon dioxide, a crucial process in maintaining acid-base balance in tissues . The compound acts as an inhibitor of these enzymes, thereby modulating their activity and impacting physiological processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory effect on carbonic anhydrase can lead to alterations in intracellular pH, affecting cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, such as carbonic anhydrase, through hydrogen bonds and hydrophobic interactions. This binding inhibits the enzyme’s activity, leading to downstream effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity can diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by modulating enzyme activity and cellular processes without causing significant toxicity . At higher doses, the compound can induce toxic effects, including cellular damage, oxidative stress, and inflammation.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which enhance its solubility and excretion .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its interaction with carbonic anhydrase isoenzymes localizes it to regions where these enzymes are active, such as the cytoplasm and mitochondria.
Properties
IUPAC Name |
5-[(4-hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c14-10-4-1-8(2-5-10)7-9-3-6-11(13-9)12(15)16;/h1-2,4-5,9,11,13-14H,3,6-7H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOODBANSMELEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1CC2=CC=C(C=C2)O)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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